Ascorbyl oleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

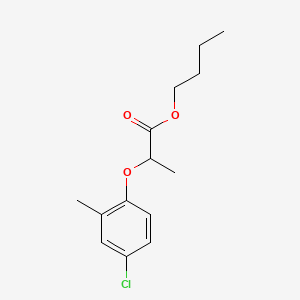

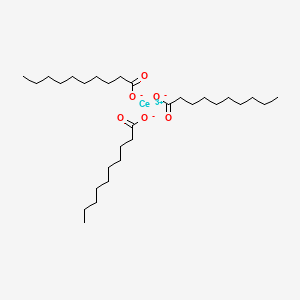

Ascorbyl oleate is a bioconjugate molecule that combines the properties of L-ascorbic acid (vitamin C) and oleic acid. This compound is known for its antioxidant properties, making it a valuable ingredient in various industries, including food, pharmaceuticals, and cosmetics. This compound is amphiphilic, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties, which allows it to form supramolecular nano-self-assembled aggregates in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ascorbyl oleate can be synthesized enzymatically using lipases as biocatalysts. One common method involves the use of immobilized lipase from Candida antarctica, which catalyzes the esterification of L-ascorbic acid with oleic acid. The reaction is typically carried out in non-polar solvents like tert-amyl alcohol, with molecular sieves added to remove water formed during the reaction .

Industrial Production Methods: Industrial production of this compound often employs a rotating basket reactor operated in sequential batches. This method allows for easy recycling of the catalyst and maintains high yields over multiple batches. Solvents like 2-methyl-2-butanol and acetone are commonly used, with the operational stability of the catalyst being a crucial factor .

Analyse Chemischer Reaktionen

Types of Reactions: Ascorbyl oleate primarily undergoes esterification reactions. It can also participate in oxidation and reduction reactions due to the presence of the ascorbic acid moiety.

Common Reagents and Conditions:

Esterification: Catalyzed by lipases, typically in non-polar solvents with molecular sieves to remove water.

Oxidation: this compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage.

Major Products: The primary product of the esterification reaction is this compound itself. In oxidation reactions, the major products are typically the oxidized forms of the radicals or reactive oxygen species that this compound neutralizes .

Wissenschaftliche Forschungsanwendungen

Ascorbyl oleate has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant to stabilize reactive compounds and prevent oxidative degradation.

Biology: Protects biomolecules such as proteins and nucleic acids from oxidative damage.

Medicine: Incorporated into formulations to enhance the stability and efficacy of pharmaceutical products.

Industry: Used in food and cosmetic products to extend shelf life and improve stability

Wirkmechanismus

Ascorbyl oleate exerts its effects primarily through its antioxidant properties. The ascorbic acid moiety donates hydrogen atoms to lipid radicals, removing molecular oxygen and quenching singlet oxygen. This action helps regenerate α-tocopherol from tocopheroxyl radical species and scavenges aqueous radicals. The esterification reaction mechanism involves the formation of a complex between ascorbic acid, oleic acid, and the immobilized lipase, resulting in the production of this compound and water .

Vergleich Mit ähnlichen Verbindungen

Ascorbyl Palmitate: Another ester of L-ascorbic acid, known for its antioxidant properties and used in similar applications.

Ascorbyl Linoleate: An ester of L-ascorbic acid and linoleic acid, used for its antioxidant and surfactant properties.

Uniqueness: Ascorbyl oleate is unique due to its combination of the redox properties of ascorbic acid and the fluid state of the oleic acid tail. This combination allows it to form stable nano-self-assembled aggregates in water, making it particularly effective in protecting hydrophobic active ingredients from oxidative damage .

Eigenschaften

CAS-Nummer |

2495-84-3 |

|---|---|

Molekularformel |

C24H40O7 |

Molekulargewicht |

440.6 g/mol |

IUPAC-Name |

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C24H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h9-10,19,23,25,27-28H,2-8,11-18H2,1H3/b10-9-/t19-,23+/m0/s1 |

InChI-Schlüssel |

JPBAVLUULZJFFO-JENHRLMUSA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)

![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)

![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)